molecular formula C22H19N3O5S B2390392 N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1797613-89-8

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2390392
CAS No.: 1797613-89-8
M. Wt: 437.47
InChI Key: HXKWVHFLEAJWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining furan and thiophene rings, which are known for their diverse chemical reactivity and biological properties. The molecular formula is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of 370.42 g/mol. Its unique structure contributes to its potential therapeutic applications.

Target of Action

This compound primarily targets various enzymes and receptors involved in cellular signaling pathways.

Mode of Action

Thiophene derivatives, including this compound, are known to inhibit key enzymes, leading to diverse therapeutic effects. For instance, they may act as inhibitors of β-glucuronidases, which are implicated in drug-induced gastrointestinal toxicity .

Biochemical Pathways

The compound affects several biochemical pathways due to its ability to modulate enzyme activity. Research indicates that it may influence pathways related to cancer cell proliferation and antimicrobial activity.

Antimicrobial Properties

Research has shown that thiophene derivatives can exhibit antimicrobial activity. A study on related compounds indicated significant inhibition against pathogens like Escherichia coli, with IC50 values ranging from 0.25 μM to 2.13 μM for certain derivatives . This suggests that this compound may also possess similar properties.

Anticancer Activity

Preliminary studies suggest that this compound could have anticancer effects. The presence of the oxalamide moiety is associated with enhanced cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have demonstrated low cytotoxicity in normal cell lines while effectively inhibiting cancer cell growth .

Case Studies

  • Inhibition of β-glucuronidases : A study found that certain derivatives of furan and thiophene exhibited potent inhibition against E. coli β-glucuronidase, suggesting potential applications in mitigating drug-induced gastrointestinal toxicity .
  • SARS-CoV-2 Inhibition : Related compounds have been studied for their inhibitory effects on SARS-CoV-2 main protease, with IC50 values indicating promising antiviral activity . This highlights the potential for further exploration of this compound in antiviral drug development.

Research Findings and Applications

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition against E. coli
AnticancerCytotoxicity against cancer cells
Enzyme Inhibitionβ-glucuronidase inhibition

Table 2: Structure-Inhibitory Activity Relationship

CompoundIC50 (μM)Mechanism
Compound 120.14 ± 0.01Uncompetitive inhibitor
F821.28 ± 0.89Non-peptidomimetic

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c26-19-7-2-10-25(19)15-5-1-4-14(12-15)24-22(29)21(28)23-13-16-8-9-18(31-16)20(27)17-6-3-11-30-17/h1,3-6,8-9,11-12H,2,7,10,13H2,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKWVHFLEAJWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.